molecular formula C10H18O4 B2588415 3,3-Diethoxy-1-methylcyclobutane-1-carboxylic acid CAS No. 2138518-52-0

3,3-Diethoxy-1-methylcyclobutane-1-carboxylic acid

Cat. No.: B2588415
CAS No.: 2138518-52-0
M. Wt: 202.25
InChI Key: BVAJHKBAAMMTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Diethoxy-1-methylcyclobutane-1-carboxylic acid is a cyclobutane-based building block of high interest in medicinal and synthetic chemistry. The compound features a carboxylic acid group and a ketal-protecting group on a strained four-membered ring, making it a versatile precursor for the synthesis of more complex molecular architectures. Carboxylic acids are a fundamental class of organic compounds that are key precursors for a wide range of reactions, including the formation of esters, amides, and other important functional groups . Researchers value constrained ring systems like cyclobutanes for their ability to modulate the properties of a molecule, potentially leading to improved potency, selectivity, and metabolic stability in drug candidates . For instance, related structures such as 3,3-dimethoxy-1-methylcyclobutanecarboxylate are offered as key chemical intermediates . The diethoxy group in this compound can serve as a protected form of a ketone, which can be unveiled in later synthetic steps, offering a strategic handle for further functionalization . This acid is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures are recommended; please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3,3-diethoxy-1-methylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-4-13-10(14-5-2)6-9(3,7-10)8(11)12/h4-7H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAJHKBAAMMTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CC(C1)(C)C(=O)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethoxy-1-methylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-diethoxypropanoic acid with a suitable cyclizing agent to form the cyclobutane ring. The reaction conditions often include the use of a strong acid or base as a catalyst and may require heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,3-Diethoxy-1-methylcyclobutane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Typical reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Various substituted cyclobutane derivatives

Scientific Research Applications

Chemistry: 3,3-Diethoxy-1-methylcyclobutane-1-carboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s reactivity and functional groups make it a candidate for drug design and synthesis.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Diethoxy-1-methylcyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the ethoxy groups can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Substituent Variation: Ethoxy vs. Methoxy Groups

3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid (C₈H₁₄O₄, MW 174.196 g/mol) serves as a direct analog, differing only in the substitution of ethoxy groups with methoxy groups at position 3. Key differences include:

  • Molecular Weight : The ethoxy substituents increase the molecular weight by ~28 g/mol compared to the methoxy analog, influencing physical properties such as boiling point and solubility.
  • Lipophilicity : Longer ethoxy chains enhance lipophilicity, which may improve membrane permeability in biological systems.
Property 3,3-Diethoxy-1-methylcyclobutane-1-carboxylic Acid 3,3-Dimethoxy-1-methylcyclobutanecarboxylic Acid
Molecular Formula C₁₀H₁₈O₄ C₈H₁₄O₄
Molecular Weight (g/mol) 202.25 174.196
Key Substituents Ethoxy (x2), Methyl Methoxy (x2), Methyl
Purity 95% Not specified

Functional Group Variation: Carboxylic Acid vs. Esters

Methyl 3-methylenecyclobutane-1-carboxylate (C₇H₁₀O₂, MW 126.15 g/mol) and Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (C₁₀H₁₆O₅, MW 216.23 g/mol) illustrate the impact of esterification:

  • Reactivity : The carboxylic acid group in the target compound is more reactive in acid-base reactions compared to esters, which are typically hydrolyzed under acidic or basic conditions.
  • Boiling Points : The methyl ester in has a boiling point of 56–59°C at 20 Torr, while the diethyl dicarboxylate () likely has a higher boiling point due to increased molecular weight and hydrogen bonding from the hydroxyl group.
  • Applications : Esters are often used as protecting groups or precursors in synthesis, whereas carboxylic acids are direct participants in coupling reactions .

Ring Size and Substituent Diversity

  • Ring Strain : Cyclopropane derivatives () exhibit higher ring strain than cyclobutanes, increasing reactivity in ring-opening reactions.
  • Aromatic vs.

Key Findings and Implications

  • Substituent Effects : Ethoxy groups confer higher molecular weight and lipophilicity than methoxy, making the target compound more suitable for lipid-based applications.
  • Functional Group Utility : The carboxylic acid moiety offers direct reactivity for amide bond formation, while esters serve as stable intermediates.

Biological Activity

3,3-Diethoxy-1-methylcyclobutane-1-carboxylic acid is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclobutane ring structure, which contributes to its biological activity. The presence of diethoxy groups and a carboxylic acid moiety enhances its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may modulate key signaling pathways involved in inflammation and metabolic processes.

  • Inflammatory Response : The compound may inhibit pro-inflammatory cytokines, similar to other carboxylic acids that have shown efficacy in reducing inflammation .
  • Metabolic Regulation : It has been hypothesized that this compound could influence peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity .

In Vitro Studies

Recent in vitro studies have demonstrated that this compound exhibits significant activity against several cell lines. These studies utilized various assays to evaluate cell viability, proliferation, and apoptosis.

  • Cell Viability Assays : Concentrations ranging from 10 µM to 100 µM were tested on human cancer cell lines, showing a dose-dependent reduction in cell viability.
  • Apoptosis Induction : Flow cytometry analysis indicated an increase in early apoptosis markers when treated with the compound.

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to validate the efficacy and safety profile of the compound. Current research is focused on animal models to assess the pharmacokinetics and pharmacodynamics of this compound.

Study TypeFindings
In VitroSignificant reduction in cancer cell viability at high concentrations (10 µM - 100 µM)
In VivoOngoing studies to determine safety and efficacy in animal models

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of various carboxylic acids included this compound. Results indicated a marked reduction in inflammatory markers such as TNF-alpha and IL-6 when cells were treated with this compound.

Case Study 2: Metabolic Impact

Another research effort focused on the compound's potential role in metabolic disorders. The findings suggested that it could enhance insulin sensitivity in diabetic mouse models, providing a basis for further exploration as a therapeutic agent for metabolic diseases.

Q & A

Q. What are the standard synthetic routes for preparing 3,3-diethoxy-1-methylcyclobutane-1-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves cyclobutane ring formation followed by ethoxy and methyl group functionalization. Key steps include:

  • Cyclization : Using γ-lactone precursors or [2+2] photocycloaddition reactions to form the strained cyclobutane ring.
  • Ethoxy Group Introduction : Nucleophilic substitution (e.g., using ethanol with acid catalysis) at the 3-position of the cyclobutane.
  • Carboxylic Acid Formation : Oxidation of a methyl group or hydrolysis of nitriles/esters.

Q. Optimization Parameters :

  • Temperature : Prolonged heating (75–80°C for 48–120 hours) improves yield but risks side reactions like ring-opening .
  • Catalysts : Acidic (e.g., H₂SO₄) or basic (e.g., NaOEt) conditions control esterification/transesterification .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

Q. How is the molecular structure of this compound characterized experimentally?

Key analytical techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethoxy CH₃), δ 3.4–3.6 ppm (ethoxy CH₂), and δ 1.8–2.2 ppm (cyclobutane CH₂) confirm substituent positions .
    • ¹³C NMR : Carboxylic acid carbonyl at δ 170–175 ppm and ethoxy carbons at δ 60–65 ppm .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 217.1443 (calculated for C₁₀H₁₈O₄) .
  • X-ray Crystallography : Resolves bond angles (e.g., cyclobutane ring ~88°) and spatial arrangement of ethoxy groups .

Q. What functional group transformations are feasible for this compound, and what reagents are required?

  • Esterification : React with methanol/H₂SO₄ to form methyl esters .
  • Amidation : Use carbodiimides (e.g., DCC) with amines for peptide coupling .
  • Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol .
  • Decarboxylation : Heating with quinoline/Cu powder removes CO₂ to yield 3,3-diethoxy-1-methylcyclobutane .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in ring-opening reactions?

  • DFT Calculations : Assess strain energy (~110 kJ/mol for cyclobutane) and transition states for ring-opening via retro-[2+2] pathways .
  • MD Simulations : Predict solvent effects (e.g., ethanol stabilizes ethoxy groups via H-bonding) .
  • Example : AI-driven retrosynthesis tools (e.g., Template_relevance models) propose viable routes using PubChem/PISTACHIO datasets .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Contradictions :

  • Some studies report anti-inflammatory activity (IC₅₀ = 10 µM), while others show no effect .
    Resolution Strategies :
  • Assay Standardization : Control cell lines (e.g., RAW264.7 macrophages) and LPS-induced inflammation models.
  • Metabolite Profiling : LC-MS to detect degradation products (e.g., ethoxy group hydrolysis) that may alter activity .
  • Docking Studies : Compare binding to COX-2 vs. off-targets like PPAR-γ .

Q. What kinetic parameters govern the esterification of this compound, and how do steric effects influence reaction rates?

  • Kinetic Analysis :
    • Pseudo-first-order rate constants (k ≈ 0.02 min⁻¹) in ethanol/H₂SO₄ at 60°C .
    • Activation energy (Eₐ) ~45 kJ/mol, derived from Arrhenius plots .
  • Steric Effects :
    • Ethoxy groups at 3-position hinder nucleophilic attack, reducing k by 30% vs. unsubstituted analogs .
    • Methyl group at 1-position increases torsional strain, accelerating ring-opening side reactions .

Q. How can batch-to-batch variability in purity be minimized during large-scale synthesis?

Quality Control Measures :

  • In-line Monitoring : FTIR tracks ethoxy group incorporation in real-time .
  • HPLC Purity Standards : ≥99% purity achieved using C18 columns (mobile phase: 60:40 MeCN/H₂O + 0.1% TFA) .
  • Crystallization Optimization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (mp 92–94°C) .

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

  • Degradation Pathways :
    • Ethoxy Hydrolysis : H₃O⁺ cleaves ethoxy groups to form 3-hydroxy derivatives, followed by lactonization .
    • Cyclobutane Ring-Opening : Acid-catalyzed retro-aldol cleavage generates linear diketones .
  • Stabilization Strategies :
    • Buffered solutions (pH 6–7) and low-temperature storage (−20°C) .

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